molecular formula C6HBrF3N3 B13889060 4-bromo-5-(trifluoromethyl)-2-Pyrimidinecarbonitrile

4-bromo-5-(trifluoromethyl)-2-Pyrimidinecarbonitrile

Cat. No.: B13889060
M. Wt: 251.99 g/mol
InChI Key: XLILVOZVZSJGDB-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with bromine, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile typically involves the reaction of 4-bromo-5-(trifluoromethyl)pyrimidine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and carbonitrile groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyrimidine
  • 5-Bromo-4-(trifluoromethyl)pyrimidine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups on the pyrimidine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly versatile for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6HBrF3N3

Molecular Weight

251.99 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C6HBrF3N3/c7-5-3(6(8,9)10)2-12-4(1-11)13-5/h2H

InChI Key

XLILVOZVZSJGDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C#N)Br)C(F)(F)F

Origin of Product

United States

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